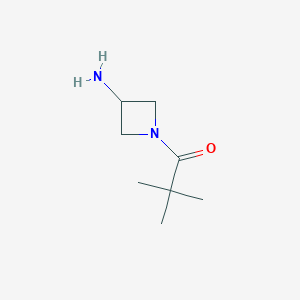
1-Cyclohexylazetidin-3-amine
Vue d'ensemble
Description
1-Cyclohexylazetidin-3-amine is a chemical compound with the CAS Number: 54431-46-8 and a molecular weight of 154.26 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclohexyl-3-azetidinamine . The InChI code is 1S/C9H18N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7,10H2 .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 154.26 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Analytical Chemistry Applications
1-Cyclohexylazetidin-3-amine, as part of the cyclohexylamine family, is significant in analytical chemistry. Cyclohexylamine and its derivatives, including this compound, are used as corrosion inhibitors in power stations and natural gas storage. They are detected and quantified in various technological processes to assess the efficacy of anti-corrosive protection. This detection often involves selective methods such as derivatization of the primary amino group and formation of UV-VIS absorbing or fluorescent derivatives (Jegorov, Tříska, & Zahradníčková, 1990).
2. Synthesis of Biologically Active Compounds
This compound derivatives have been explored for their antimicrobial and cytotoxic activities. A series of novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized, starting from 1-methyl-1H-benzimidazol-2-amine, which is structurally related to this compound. These compounds showed significant antibacterial and cytotoxic properties in vitro, highlighting the potential of this compound derivatives in medicinal chemistry (Noolvi et al., 2014).
3. Application in Polymer Science
This compound is also utilized in polymer science. For example, a new methacrylate monomer, 3-(1-Cyclohexyl)azetidinyl methacrylate (CyAMA), was synthesized from the sodium salt of 1-cyclohexylazetidin-3-ol, closely related to this compound. This monomer was polymerized and studied for its antibacterial and antifungal effects, indicating its potential use in developing polymers with inherent antimicrobial properties (Coşkun et al., 2000).
4. Role in Bioconjugation Chemistry
This compound and its derivatives are important in bioconjugation chemistry, where they can participate in amide bond formation processes. For example, carbodiimide-mediated amide formation in aqueous media is a key reaction in bioconjugation, and cyclohexylamine derivatives can act as amine reactants in such processes. This application is crucial for developing biologically active conjugates and drug delivery systems (Nakajima & Ikada, 1995).
5. Enzymatic Synthesis of Chiral Amines
This compound and its derivatives have been used in enzymatic processes to synthesize chiral amines. For instance, amine transaminases (ATAs) have been employed in the synthesis of (1R,3R)-1-amino-3-methylcyclohexane, a compound structurally related to this compound. This illustrates the enzyme-catalyzed production of chiral amines, a process of great interest in pharmaceutical chemistry (Skalden et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclohexylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZVXUCFMKIAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1469045.png)









![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
